molecular formula C9H18Cl2N2 B2534687 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride CAS No. 1909336-31-7

1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride

Cat. No.: B2534687
CAS No.: 1909336-31-7
M. Wt: 225.16
InChI Key: ZZPXEBCEQAOPEB-UHFFFAOYSA-N
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Description

1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride is a chemical compound with the molecular formula C₉H₁₆N₂·2HCl. It is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a tricyclic ketone, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is usually crystallized from an aqueous solution to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the parent compound.

    Reduction: Secondary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target involved.

Comparison with Similar Compounds

    1-Azabicyclo[2.2.2]octane: Another nitrogen-containing tricyclic compound with different ring sizes.

    1-Azabicyclo[3.3.1]nonane: Similar structure but with a different arrangement of carbon atoms.

Uniqueness: 1-Azatricyclo[3311,3,7]decan-4-amine dihydrochloride is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-azatricyclo[3.3.1.13,7]decan-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.2ClH/c10-9-7-1-6-2-8(9)5-11(3-6)4-7;;/h6-9H,1-5,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPXEBCEQAOPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CN(C2)CC1C3N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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